Cas no 529-16-8 (Bicyclo[2.2.1]hept-2-ene,2,3-dimethyl-)

Bicyclo[2.2.1]hept-2-ene,2,3-dimethyl- structure
529-16-8 structure
Product Name:Bicyclo[2.2.1]hept-2-ene,2,3-dimethyl-
CAS No:529-16-8
MF:C9H14
MW:122.207462787628
CID:378259
PubChem ID:10720
Update Time:2025-04-19

Bicyclo[2.2.1]hept-2-ene,2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]hept-2-ene,2,3-dimethyl-
    • 2,3-dimethylbicyclo[2.2.1]hept-2-ene
    • 2-Norbornene, 2,3-dimethyl-
    • Santen
    • Santene
    • Bicyclo(2.2.1)hept-2-ene, 2,3-dimethyl-
    • 529-16-8
    • 2,3-Dimethyl-Bicyclo(2.2.1)hept-2-ene
    • dimethylnorbornene
    • CHEBI:184421
    • Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-
    • 2,3-dimethyl-2-norbornene
    • 2,3-dimethylbicyclo[2.2.1]-2-heptene
    • 2,3-Dimethylbicyclo(2.2.1)hept-2-ene
    • AKOS040766691
    • 2,3-Dimethylbicyclo[2.2.1]hept-2-ene #
    • 2,3-dimethyl-bicyclo[2.2.1]hept-2-ene
    • 2,3-dimethylbicyclo[2.2.1]-hept-2-ene
    • DTXSID20870585
    • Inchi: 1S/C9H14/c1-6-7(2)9-4-3-8(6)5-9/h8-9H,3-5H2,1-2H3
    • InChI Key: LSIXBBPOJBJQHN-UHFFFAOYSA-N
    • SMILES: C12C(C)=C(C)C(CC1)C2

Computed Properties

  • Exact Mass: 122.10962
  • Monoisotopic Mass: 122.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.8698
  • Boiling Point: 162.66°C (rough estimate)
  • Refractive Index: 1.4688
  • PSA: 0
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